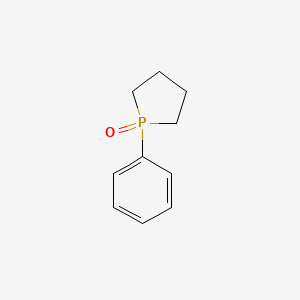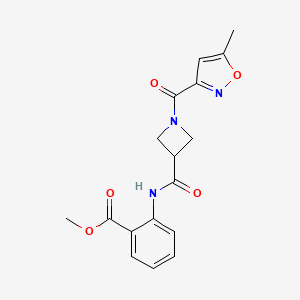
Pyridine-3-sulfonimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3-sulfonimidamide is an organosulfur compound characterized by the presence of a sulfonimidamide group attached to a pyridine ring.
Mecanismo De Acción
Target of Action
Pyridine-3-sulfonimidamide, also known as 3-(aminosulfonimidoyl)pyridine, is a complex compound with potential biological activity. Sulfonimidamides, a class of compounds to which this compound belongs, have been utilized as precursors for polymers, sulfoximine, and other sulfonimidamide drug candidates . They have been studied for their potential in medicinal chemistry .
Mode of Action
Sulfonimidates, which are structurally related to sulfonimidamides, have been found to act as alkyl transfer reagents to acids, alcohols, and phenols . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target cells or organisms.
Biochemical Pathways
Disruption or alteration of this pathway could potentially lead to downstream effects impacting cell growth and proliferation .
Result of Action
Related compounds such as sulfonimidates have been utilized as precursors for polymers, sulfoximine, and other sulfonimidamide drug candidates, suggesting that this compound may have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3-sulfonimidamide typically involves the reaction of pyridine-3-sulfonyl chloride with an appropriate amine under controlled conditions. One common method includes the use of a microchannel reactor, where 3-aminopyridine is diazotized and subsequently reacted with thionyl chloride to form pyridine-3-sulfonyl chloride. This intermediate is then treated with an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-3-sulfonimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into sulfinamides or sulfenamides.
Substitution: N-functionalization reactions, such as arylation, alkylation, and trifluoromethylation, are common
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reactions typically involve the use of organometallic reagents or halides under catalytic conditions
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfinamides, sulfenamides
Substitution: Various N-functionalized derivatives
Aplicaciones Científicas De Investigación
Pyridine-3-sulfonimidamide has found applications in several scientific research areas:
Comparación Con Compuestos Similares
Sulfonamides: Share a similar sulfonyl group but differ in their nitrogen-containing substituents.
Sulfoximines: Contain a sulfur (VI) center with different substituents, often used in asymmetric synthesis.
Sulfinamides: Have a sulfur (IV) center and are intermediates in the synthesis of sulfonimidamides.
Uniqueness: Pyridine-3-sulfonimidamide stands out due to its unique combination of stability, reactivity, and potential for diverse functionalization. Its ability to undergo various N-functionalization reactions makes it a versatile compound in synthetic chemistry and drug discovery .
Propiedades
IUPAC Name |
3-(aminosulfonimidoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-10(7,9)5-2-1-3-8-4-5/h1-4H,(H3,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXRCNZXBPOPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=N)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
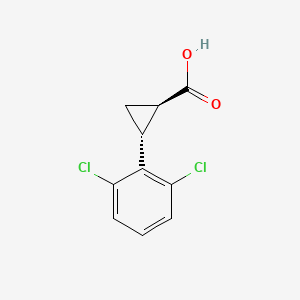
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)
![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)
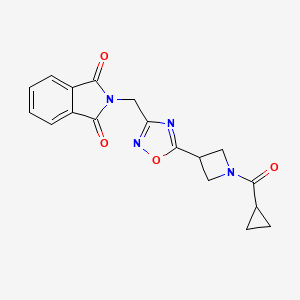
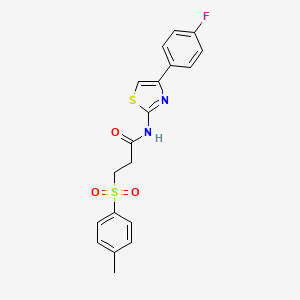
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2961853.png)
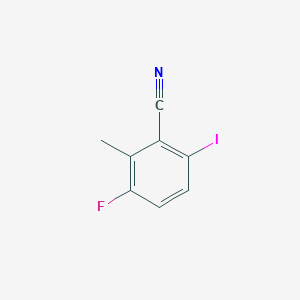
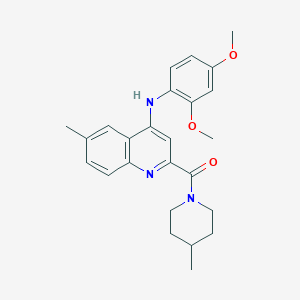
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)
![4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2961860.png)
